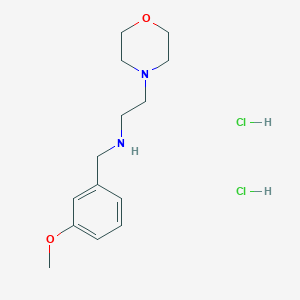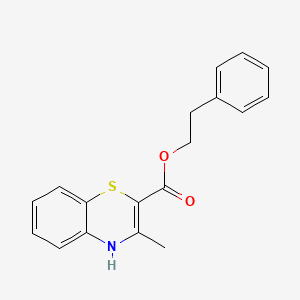
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as MBME, is a chemical compound that has gained significant attention in the field of scientific research. MBME is a selective and potent agonist for the serotonin 2B receptor, which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
Mécanisme D'action
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride exerts its pharmacological effects by selectively activating the serotonin 2B receptor, which is primarily expressed in the cardiovascular system and the central nervous system. Activation of the serotonin 2B receptor leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase and phospholipase C pathways. These pathways mediate the various physiological and pathological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, anti-proliferative effects, anti-inflammatory effects, and anti-fibrotic effects. Vasodilation is mediated by the activation of the serotonin 2B receptor in the endothelial cells, which leads to the release of nitric oxide and subsequent relaxation of vascular smooth muscle cells. The anti-proliferative effects of this compound are mediated by the inhibition of cell cycle progression and the induction of apoptosis in various cell types. The anti-inflammatory effects of this compound are mediated by the inhibition of pro-inflammatory cytokine production and the suppression of NF-κB signaling. The anti-fibrotic effects of this compound are mediated by the inhibition of collagen synthesis and the reduction of extracellular matrix deposition.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and well-established synthesis method. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research of N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, including its potential therapeutic applications in various diseases, the investigation of its pharmacokinetics and pharmacodynamics, and the development of more selective and potent agonists for the serotonin 2B receptor. Additionally, the potential role of this compound in the regulation of other signaling pathways and its interaction with other receptors should be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. The synthesis method of this compound has been well-established, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and to develop more selective and potent agonists for the serotonin 2B receptor.
Méthodes De Synthèse
The synthesis of N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction between 3-methoxybenzylamine and 4-morpholineethanol in the presence of hydrochloric acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound dihydrochloride in a white crystalline form. The synthesis method of this compound has been well-established and optimized, making it readily available for scientific research.
Applications De Recherche Scientifique
N-(3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension, heart failure, and cancer. In pulmonary arterial hypertension, this compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells and improve pulmonary hemodynamics. In heart failure, this compound has been demonstrated to improve cardiac function and reduce myocardial fibrosis. In cancer, this compound has been found to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-4-2-3-13(11-14)12-15-5-6-16-7-9-18-10-8-16;;/h2-4,11,15H,5-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLLEZLXKAIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5347943.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5347947.png)
![N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5347948.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5347955.png)
![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)
amine hydrochloride](/img/structure/B5347979.png)
![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5347998.png)
![5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5348000.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5348008.png)
![(3S*,5R*)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5348012.png)
![1-[(4-chlorophenyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B5348020.png)

![5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5348047.png)